What are the chemical properties of 2-Aminopurine nitrate?
What are the chemical properties of 2-Aminopurine nitrate?
Chemical Probes & Therapeutic Intermediates Series
Executive Summary
2-Aminopurine (2-AP) nitrate is a specialized purine analog widely utilized in molecular biology and virology. Functionally, it serves two distinct high-value roles: as a potent, competitive inhibitor of the double-stranded RNA-dependent protein kinase (PKR), and as a highly sensitive fluorescent probe for nucleic acid structural dynamics. This guide details the physicochemical properties, mechanistic actions, and experimental protocols for the nitrate salt form (CAS 51-16-1), providing a rigorous foundation for its application in translational research and structural biology.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The nitrate salt of 2-aminopurine is often selected over the free base or hydrochloride forms for specific solubility profiles and crystallization behaviors. While the free base is highly fluorescent, the salt form ensures stability and solubility in aqueous buffers required for biological assays.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-Aminopurine nitrate |
| CAS Number | 51-16-1 |
| Molecular Formula | C₅H₅N₅[1][2][3] · HNO₃ |
| Molecular Weight | 198.14 g/mol |
| Appearance | White to faint yellow crystalline powder |
| Solubility (Water) | ~50 mg/mL (Requires heating to 95°C for initial dissolution) |
| Absorbance Max ( | 305–315 nm (pH dependent) |
| Fluorescence Emission ( | ~370 nm (Excitation ~310 nm) |
| pKa (N1 protonation) | ~3.8 (Refers to the base moiety) |
| Storage | -20°C (Desiccated); Protect from light |
Spectral Characteristics
2-Aminopurine is isomeric with adenine (6-aminopurine) but exhibits distinct photophysics. Unlike adenine, which has a very low quantum yield due to rapid internal conversion, 2-AP is highly fluorescent in its free form. This fluorescence is exquisitely sensitive to the microenvironment:
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Solvent Polarity: Exhibits a red shift in emission in highly polar solvents (e.g., water) compared to non-polar solvents.[4]
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Quenching: Fluorescence is dramatically quenched (>100-fold) upon incorporation into double-stranded DNA due to base-stacking interactions, specifically electron transfer mechanisms with neighboring bases (particularly guanine).
Mechanism of Action: PKR Inhibition[7][8]
The primary pharmacological application of 2-aminopurine nitrate is the inhibition of Protein Kinase R (PKR) , a critical sensor in the innate immune response to viral infection.
Competitive Inhibition Mechanism
PKR is a serine/threonine kinase activated by double-stranded RNA (dsRNA), a common intermediate in viral replication.[5] Upon activation, PKR autophosphorylates and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2
-
2-AP Action: 2-Aminopurine acts as a competitive inhibitor of ATP .[7] It binds to the ATP-binding pocket of the PKR kinase domain, preventing the autophosphorylation step.
-
Downstream Effect: By blocking PKR activation, 2-AP prevents the phosphorylation of eIF2
. Unphosphorylated eIF2 is required for the formation of the ternary complex (eIF2-GTP-tRNA ), thereby allowing protein translation to proceed even in the presence of viral dsRNA. This inhibits the formation of stress granules and the host's translational shut-off response.
Signaling Pathway Visualization
The following diagram illustrates the antiviral signaling cascade and the specific node of 2-AP intervention.
Figure 1: Mechanism of PKR inhibition by 2-Aminopurine. 2-AP competitively binds the ATP site of PKR, preventing the phosphorylation cascade that leads to translational arrest.
Experimental Protocols
Preparation of Stock Solution (150 mM)
The nitrate salt requires specific handling to ensure complete solubilization. Incomplete dissolution is a common source of experimental variability.
-
Weighing: Weigh the appropriate amount of 2-Aminopurine nitrate (MW 198.14) into a sterile glass vial.
-
Solvent Addition: Add sterile PBS (Phosphate Buffered Saline) or PCR-grade water to achieve a concentration of 50 mg/mL (approx. 250 mM) or lower (e.g., 150 mM).
-
Dissolution (Critical Step): The salt is not instantly soluble at room temperature.
-
Heat the solution to 90–95°C in a water bath.
-
Vortex intermittently until the solution transitions from cloudy to completely clear and colorless/faint yellow.
-
Note: If precipitation occurs upon cooling, re-heating is required before use.
-
-
Storage: Aliquot the clear solution while warm into single-use tubes. Store at -20°C . Avoid repeated freeze-thaw cycles.
Cell Culture Inhibition Assay
Objective: To inhibit PKR-mediated antiviral response in HeLa or Vero cells.
-
Seeding: Seed cells to reach 70–80% confluency in complete media.
-
Pre-treatment: Thaw the 2-AP stock and re-heat to solubilize. Add 2-AP to the culture media to a final concentration of 10 mM .
-
Expert Insight: 10 mM is the standard effective concentration for complete PKR inhibition in most mammalian cell lines. Lower doses (1–5 mM) may result in partial inhibition.
-
-
Incubation: Incubate cells for 1–2 hours prior to viral infection or dsRNA stimulation (e.g., Poly(I:C) transfection).
-
Infection: Proceed with viral infection in the presence of 2-AP.[3] Maintain 2-AP in the media throughout the infection course to ensure sustained suppression of the kinase.
Synthesis & Stability Considerations
Synthetic Route
The industrial synthesis of 2-aminopurine typically involves the cyclization of 2,4,5-triaminopyrimidine with formic acid or triethylorthoformate.
-
Reaction: The amino groups at positions 4 and 5 react with the formyl donor to close the imidazole ring, yielding the purine core.
-
Nitrate Salt Formation: The crude base is neutralized with dilute nitric acid (HNO₃). The nitrate anion (
) is chosen for its ability to form stable crystal lattices and its "salting-in" effect, which can enhance solubility in certain biological buffers compared to the chloride salt.
Stability[3]
-
Hydrolysis: The glycosidic bond (if incorporated into DNA) is susceptible to acid hydrolysis, but the free nitrate salt is chemically stable under neutral conditions.
-
Photostability: While fluorescent, 2-AP is susceptible to photodegradation upon prolonged UV exposure. Experiments requiring long-term imaging should minimize excitation intensity.
References
-
PKR Inhibition Mechanism: Hu, Y., & Conway, T. W. (1993). 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo. Journal of Interferon Research.
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Fluorescence Properties: Ward, D. C., Reich, E., & Stryer, L. (1969). Fluorescence studies of nucleotides and polynucleotides. Journal of Biological Chemistry.
-
Structural Biology Applications: Jean, J. M., & Hall, K. B. (2001). 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. Proceedings of the National Academy of Sciences.
-
Solubility & Salt Effects: Sigma-Aldrich Product Sheet A2380. 2-Aminopurine nitrate salt Product Information.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 2-アミノプリン 硝酸塩 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopurine optical spectra: Solvent, pentose ring, and DNA helix melting dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of PKR by Viruses [frontiersin.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
